![molecular formula C14H15NO3 B2382774 Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate CAS No. 1375064-54-2](/img/structure/B2382774.png)
Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate is a chemical compound that has gained significant attention in scientific research. It belongs to the class of isoxazole carboxylates and has been found to have various applications in the fields of medicine, agriculture, and materials science. In
Scientific Research Applications
Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate has been found to have various applications in scientific research. One of its primary applications is in the field of medicine, where it has been studied for its potential as an anti-inflammatory and analgesic agent. It has also been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
In addition to its medical applications, Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate has also been studied for its potential use in agriculture. It has been found to have insecticidal properties, making it a potential candidate for the development of new insecticides.
Mechanism Of Action
The mechanism of action of Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects
Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate has been found to have various biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain. It has also been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Advantages And Limitations For Lab Experiments
One of the advantages of using Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate in lab experiments is its relatively low toxicity. It has been found to have a low acute toxicity in animal studies, making it a safer alternative to some other compounds. However, one limitation of using Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate in lab experiments is its limited solubility in water. This can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate. One area of research is the development of new anti-inflammatory and analgesic agents based on the structure of Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate. Another area of research is the development of new insecticides and antibiotics based on the properties of Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate. Additionally, further research is needed to fully understand the mechanism of action of Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate and its potential applications in various fields.
Conclusion
Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate is a chemical compound that has various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate in various fields.
Synthesis Methods
Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate can be synthesized using various methods. One of the most common methods involves the reaction of 4-isopropylphenylhydrazine with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with methyl iodide to yield Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate.
properties
IUPAC Name |
methyl 5-(4-propan-2-ylphenyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(2)10-4-6-11(7-5-10)13-8-12(15-18-13)14(16)17-3/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWLJIBJSSAAPAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-Isopropylphenyl)isoxazole-3-carboxylate |
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